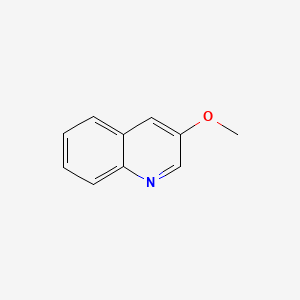
3-甲氧基喹啉
概述
描述
3-Methoxyquinoline is an organic compound with the molecular formula C10H9NO. It is a derivative of quinoline, where a methoxy group is attached to the third position of the quinoline ring. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
科学研究应用
3-Methoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of dyes, food coloring agents, and pH indicators.
作用机制
Target of Action
Quinoline, the core structure of 3-methoxyquinoline, is known to interact with various biological targets, including bacterial gyrase and topoisomerase iv enzymes . These enzymes are crucial for bacterial DNA replication, making them a common target for antimicrobial drugs.
Mode of Action
Quinoline-based compounds are known to form a ternary complex with bacterial dna and gyrase or topoisomerase iv enzymes, thereby inhibiting bacterial dna supercoiling . This interaction disrupts the replication process, leading to the death of the bacteria.
Biochemical Pathways
Quinoline derivatives have been reported to interfere with various biological pathways, particularly those involved in bacterial dna synthesis . By inhibiting key enzymes in these pathways, quinoline derivatives can effectively halt the growth and proliferation of bacteria.
Pharmacokinetics
A related compound’s pharmacokinetic properties suggest that quinoline derivatives generally have high gastrointestinal absorption and are permeable to the blood-brain barrier . They are also known to inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism .
Result of Action
Quinoline derivatives are known to exhibit a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways.
Action Environment
The synthesis of quinoline derivatives has been reported to be influenced by various factors, including temperature, solvent conditions, and the presence of catalysts . These factors could potentially affect the compound’s stability and efficacy.
准备方法
Synthetic Routes and Reaction Conditions: 3-Methoxyquinoline can be synthesized through several methods. One common method involves the reaction of 3-bromoquinoline with sodium methoxide in the presence of copper iodide as a catalyst. The reaction is typically carried out in dimethylformamide at reflux temperature for 16 hours, yielding 3-Methoxyquinoline in high yield .
Industrial Production Methods: Industrial production of 3-Methoxyquinoline often involves the methylation of quinoline using methanol in the presence of zeolites in a fixed-bed reactor. This method is efficient and suitable for large-scale production .
化学反应分析
Types of Reactions: 3-Methoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to 3-methoxy-1,2,3,4-tetrahydroquinoline.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Sodium methoxide and other strong bases are often employed.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: 3-Methoxy-1,2,3,4-tetrahydroquinoline.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
相似化合物的比较
3-Methylquinoline: Similar in structure but with a methyl group instead of a methoxy group.
3-Hydroxyquinoline: Contains a hydroxyl group at the third position.
3-Trifluoromethylquinoline: Has a trifluoromethyl group at the third position.
Uniqueness: 3-Methoxyquinoline is unique due to its methoxy group, which imparts distinct chemical and physical properties. This group enhances its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in synthetic and medicinal chemistry .
属性
IUPAC Name |
3-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-12-9-6-8-4-2-3-5-10(8)11-7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCRFDKOKZGTDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60341800 | |
| Record name | 3-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6931-17-5 | |
| Record name | 3-Methoxyquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6931-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60341800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the methoxy group at the 3-position influence the reactivity of quinoline in the context of C–H bond activation by rhodium catalysts?
A1: Research indicates that 3-methoxyquinoline behaves similarly to 3-methylquinoline when reacting with the rhodium(I) complex RhH{κ3-P,O,P-[xant(PiPr2)2]} []. Both substrates undergo selective C–H bond activation at the 2-position of the quinoline ring, forming the corresponding rhodium(I)-(2-quinolinyl) complex as the major product []. This suggests that both the methoxy and methyl groups at the 3-position direct the rhodium catalyst towards activation of the C–H bond at the 2-position, likely due to a combination of steric and electronic factors.
Q2: Are there alternative synthetic routes to 3-methoxyquinolines besides the rhodium-catalyzed C–H activation method?
A2: Yes, an alternative approach involves the cyclization of 1-isocyano-2-(2-lithio-2-methoxyethenyl)benzenes [, ]. This method provides a different route to constructing the quinoline core with the 3-methoxy substituent already in place.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Benzoic acid, 2-[[(1-phenylethyl)amino]carbonyl]-](/img/structure/B1296779.png)
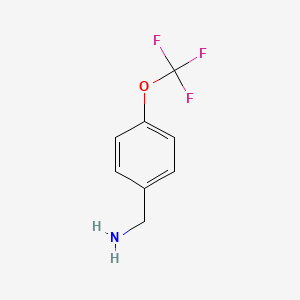
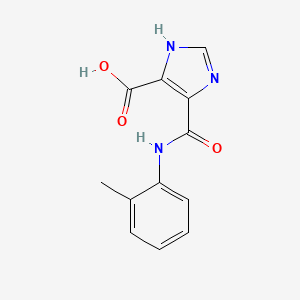
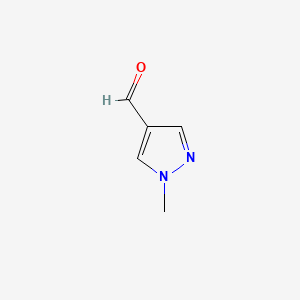
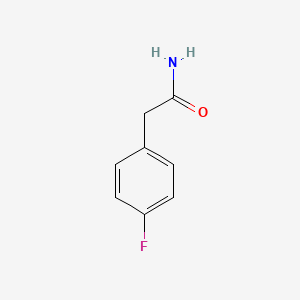
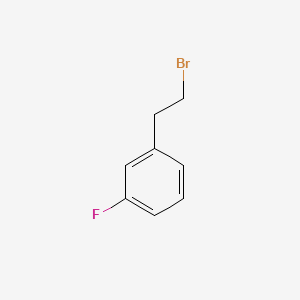
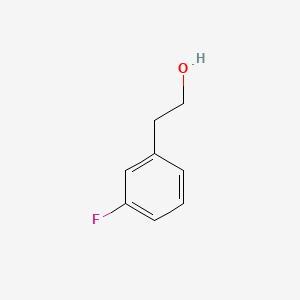
![5-{[(5-Methyl-furan-3-carbonyl)-amino]-methyl}-furan-3-carboxylic acid](/img/structure/B1296794.png)

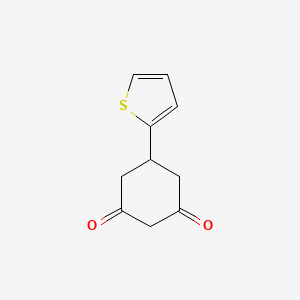
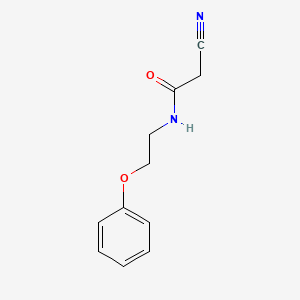
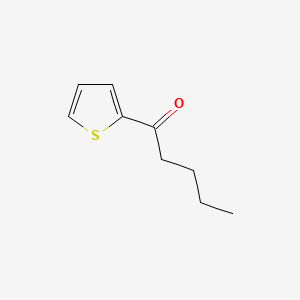
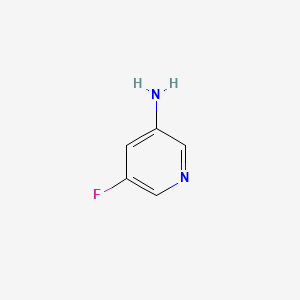
![5-[(4-Fluorophenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1296812.png)
